(S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring and a dihydropyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dihydropyridine moiety: This step might involve the use of specific reagents and catalysts to form the dihydropyridine ring.
Coupling of the two moieties: The final step would involve coupling the pyrrolidine and dihydropyridine rings under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents could be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring and might have similar biological activities.
Dihydropyridine derivatives: These compounds share the dihydropyridine moiety and are often used in medicinal chemistry.
Uniqueness
(S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the pyrrolidine and dihydropyridine rings, which might confer distinct biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(2S)-1-(2-oxo-1H-pyridine-3-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c14-9-7(3-1-5-12-9)10(15)13-6-2-4-8(13)11(16)17/h1,3,5,8H,2,4,6H2,(H,12,14)(H,16,17)/t8-/m0/s1 |
InChI Key |
ITGGSFAUJQLVEA-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CNC2=O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CNC2=O)C(=O)O |
Origin of Product |
United States |
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